Methyl 2-nitrofuran-3-carboxylate
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Overview
Description
Methyl 2-nitrofuran-3-carboxylate is a chemical compound belonging to the class of nitrofurans, which are known for their diverse biological activities. This compound is characterized by a furan ring substituted with a nitro group and a carboxylate ester group. It is used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives. One common method is the nitration of methyl furan-2-carboxylate using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields this compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as hydrazones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Methyl 2-nitrofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-nitrofuran-3-carboxylate involves its interaction with biological molecules. The nitro group undergoes reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. These intermediates can inhibit the synthesis of DNA, RNA, and proteins, thereby exerting their biological effects .
Comparison with Similar Compounds
Methyl 2-nitrofuran-3-carboxylate can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
Uniqueness: this compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various biologically active compounds. Its versatility in undergoing different chemical reactions makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H5NO5 |
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Molecular Weight |
171.11 g/mol |
IUPAC Name |
methyl 2-nitrofuran-3-carboxylate |
InChI |
InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3H,1H3 |
InChI Key |
USZBMDYQQKDJPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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